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4-Morpholinopyridine-3-sulfonic acid
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Overview
Description
4-Morpholinopyridine-3-sulfonic acid is a heterocyclic organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . It is a derivative of pyridine, featuring a morpholine ring and a sulfonic acid group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Morpholinopyridine-3-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation in an aqueous solution to introduce the sulfonic acid group . The reaction conditions often involve the use of strong acids like sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of pyridine-3-sulfonic acids, including this compound, can be achieved through similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinopyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various functionalized pyridine compounds .
Scientific Research Applications
4-Morpholinopyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Morpholinopyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The morpholine ring provides additional sites for chemical modification, enhancing its versatility in different applications .
Comparison with Similar Compounds
- 4-(4-Morpholinyl)pyridine
- 4-(4-Pyridinyl)morpholine
- N-(4-Pyridinyl)morpholine
Comparison: 4-Morpholinopyridine-3-sulfonic acid is unique due to the presence of both a morpholine ring and a sulfonic acid group. This combination imparts distinct chemical properties, making it more versatile compared to similar compounds that may lack one of these functional groups .
Biological Activity
4-Morpholinopyridine-3-sulfonic acid (also referred to as 4-MPSA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article delves into the biological activity of 4-MPSA, supported by case studies, research findings, and data tables.
Overview of Biological Activity
4-MPSA is structurally related to other pyridine derivatives that have been shown to exhibit various biological activities. The primary mechanism of action for 4-MPSA involves the inhibition of PI3K, a critical enzyme in cellular signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of PI3K can lead to significant effects on cellular processes such as apoptosis, cell migration, and immune responses.
The PI3K pathway is crucial for many cellular functions. Inhibition of this pathway by compounds like 4-MPSA can modulate various physiological responses:
- Cell Proliferation : By inhibiting PI3K, 4-MPSA can suppress cell proliferation in cancerous cells.
- Neutrophil Activation : Studies indicate that PI3K inhibitors affect neutrophil activation and migration without impairing their phagocytic capabilities, suggesting a potential therapeutic role in inflammatory diseases .
- Cancer Therapy : PI3K inhibitors are being explored in cancer immunotherapy due to their ability to alter tumor microenvironments and enhance anti-tumor immunity .
Research Findings
Several studies have investigated the biological activity of 4-MPSA and its analogs:
- Inhibition Studies : Research has shown that 4-MPSA exhibits IC50 values in the low micromolar range against class I PI3K isoforms, indicating potent inhibitory activity .
- Cellular Effects : In vitro studies demonstrated that treatment with 4-MPSA resulted in reduced phosphorylation of downstream targets such as Akt, confirming its role as a PI3K inhibitor .
Case Studies
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Neutrophil Function :
A study highlighted the effect of 4-MPSA on neutrophil function. It was found that while neutrophil migration was inhibited by the compound, their ability to carry out phagocytosis remained intact. This suggests that 4-MPSA could be beneficial in conditions where modulation of inflammation is desired without compromising immune defense mechanisms . -
Cancer Cell Lines :
In experiments involving various cancer cell lines, treatment with 4-MPSA led to significant reductions in cell viability and proliferation rates. The compound was particularly effective against breast cancer and leukemia cell lines, supporting its potential use as a therapeutic agent in oncology .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-morpholin-4-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H12N2O4S/c12-16(13,14)9-7-10-2-1-8(9)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,12,13,14) |
InChI Key |
ISOJWCNFMMRKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)S(=O)(=O)O |
Origin of Product |
United States |
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